molecular formula C7H11ClF3NO2 B6277598 rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans CAS No. 1807912-33-9

rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans

Cat. No. B6277598
CAS RN: 1807912-33-9
M. Wt: 233.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans (Rac-TFPCA-HCl, trans) is an organic compound that belongs to the class of piperidine carboxylic acids. It has been studied extensively for its potential applications in various scientific research fields, such as drug discovery and development, biochemistry, and medicinal chemistry. Rac-TFPCA-HCl, trans has been used in a variety of laboratory experiments, including enzymatic assays, protein-protein interactions, and cell-based assays.

Scientific Research Applications

Rac-TFPCA-HCl, trans has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the mechanism of action of certain drugs. Rac-TFPCA-HCl, trans has also been used to study the biochemical and physiological effects of drugs, as well as to study the advantages and limitations of different laboratory experiments.

Mechanism of Action

Rac-TFPCA-HCl, trans is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. Rac-TFPCA-HCl, trans binds to the active site of COX-2 and inhibits its activity, thus reducing the production of prostaglandins.
Biochemical and Physiological Effects
Rac-TFPCA-HCl, trans has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells. In addition, Rac-TFPCA-HCl, trans has also been shown to have antioxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The use of Rac-TFPCA-HCl, trans in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, which makes it ideal for use in long-term experiments. In addition, it is relatively inexpensive, which makes it an attractive option for researchers on a budget. However, Rac-TFPCA-HCl, trans has several limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, it is not very effective at low concentrations, which limits its utility in certain experiments.

Future Directions

There are several potential future directions for the use of Rac-TFPCA-HCl, trans. It could be used to study the mechanism of action of other drugs, such as those that target the COX-2 enzyme. It could also be used to study the biochemical and physiological effects of drugs on other biological systems, such as the cardiovascular system. In addition, it could be used to study the advantages and limitations of different laboratory experiments, such as those involving the use of cell cultures. Finally, it could be used to study the effects of Rac-TFPCA-HCl, trans on the development of new drugs, as well as on the development of new drug delivery systems.

Synthesis Methods

Rac-TFPCA-HCl, trans can be synthesized through a two-step process. The first step involves the reaction of trifluoromethylpiperidine with ethyl chloroformate to form the corresponding mono-chloroformate. The second step involves the reaction of the mono-chloroformate with 2-methyl-2-butanol to form Rac-TFPCA-HCl, trans. This synthesis method has been used extensively in the preparation of Rac-TFPCA-HCl, trans for laboratory experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans involves the following steps: protection of the amine group, alkylation of the protected amine, deprotection of the amine, and finally, hydrochloride salt formation.", "Starting Materials": [ "2,4-dioxopiperidine", "trifluoromethyl iodide", "diisopropylethylamine", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 2,4-dioxopiperidine with acetic anhydride in the presence of diisopropylethylamine to form the N-acetyl-2,4-dioxopiperidine intermediate.", "Step 2: Alkylation of the protected amine by reacting the N-acetyl-2,4-dioxopiperidine intermediate with trifluoromethyl iodide in the presence of diisopropylethylamine to form the N-acetyl-(2R,4R)-4-(trifluoromethyl)piperidine intermediate.", "Step 3: Deprotection of the amine by reacting the N-acetyl-(2R,4R)-4-(trifluoromethyl)piperidine intermediate with sodium hydroxide in water to remove the acetyl group and form rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid.", "Step 4: Formation of the hydrochloride salt by reacting rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid with hydrochloric acid in ethyl acetate to form rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans." ] }

CAS RN

1807912-33-9

Product Name

rac-(2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.6

Purity

95

Origin of Product

United States

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